molecular formula C21H36O5 B12680818 3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol CAS No. 71960-75-3

3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol

Cat. No.: B12680818
CAS No.: 71960-75-3
M. Wt: 368.5 g/mol
InChI Key: NPQZNYMAMRLSCW-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol typically involves the reaction of 4-nonylphenol with epichlorohydrin, followed by a subsequent reaction with glycerol. The reaction conditions often require a basic catalyst such as sodium hydroxide to facilitate the formation of the ether linkages .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols .

Scientific Research Applications

3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the nonylphenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

CAS No.

71960-75-3

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

3-[2-hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol

InChI

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-18-10-12-21(13-11-18)26-17-20(24)16-25-15-19(23)14-22/h10-13,19-20,22-24H,2-9,14-17H2,1H3

InChI Key

NPQZNYMAMRLSCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(COCC(CO)O)O

Origin of Product

United States

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